SU4312

説明

特性

IUPAC Name |

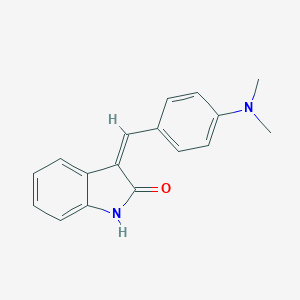

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWLVYMKBWHMX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5812-07-7 | |

| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SU 4312 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SU4312 mechanism of action

An in-depth technical guide to the multifaceted mechanism of action of SU4312, a multi-target tyrosine kinase inhibitor with significant potential in oncology and neuroprotection.

Core Mechanism of Action

This compound, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, was initially developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Its primary mode of action in this context is the inhibition of tumor angiogenesis by competitively binding to the ATP-binding site of VEGFR-2, thereby blocking VEGF signaling.[3] However, extensive research has revealed that the therapeutic effects of this compound extend beyond its anti-angiogenic properties, demonstrating a complex and pleiotropic mechanism of action. Notably, this compound can cross the blood-brain barrier, enabling its activity within the central nervous system.[3][4]

Anti-Tumor Activity in Glioma

In the context of glioma, the most common and aggressive form of primary brain tumor, this compound exhibits significant anti-proliferative, anti-invasive, and anti-migratory effects.[3] A key molecular mechanism underlying these effects is the downregulation of Yes-associated protein (YAP), a critical effector of the Hippo signaling pathway.[3][4]

The inhibition of YAP transcription and expression by this compound leads to a cascade of downstream effects, including the suppression of genes involved in cell proliferation and survival.[3] Furthermore, the downregulation of the YAP-CCL2 axis by this compound modulates the tumor microenvironment by decreasing the population of M2 tumor-associated macrophages and enhancing anti-tumor immunity.[4] Importantly, this compound has been shown to sensitize glioma cells to the chemotherapeutic agent temozolomide (B1682018), suggesting a synergistic therapeutic potential.[3][4]

Neuroprotective Effects

Beyond its anti-cancer properties, this compound has demonstrated unexpected neuroprotective capabilities, particularly in models of Parkinson's disease.[5] These neuroprotective effects appear to be independent of its anti-angiogenic function.[1][2]

One of the key neuroprotective mechanisms involves the activation of the pro-survival PI3-K/Akt signaling pathway. This activation leads to the downregulation of glycogen (B147801) synthase kinase-3beta (GSK3β), an inhibitor of the myocyte enhancer factor 2D (MEF2D). The resulting enhancement of MEF2D activity contributes to neuronal survival.[5]

Additionally, this compound acts as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the oxidative stress observed in Parkinson's disease.[5] It also directly and non-competitively inhibits neuronal nitric oxide synthase (nNOS), an enzyme whose overactivity can lead to NO-mediated neurotoxicity.[1][2]

Quantitative Data

The following tables summarize the key quantitative data associated with the inhibitory activity of this compound across various targets and cell lines.

Table 1: IC50 Values of this compound in Glioma Cell Lines

| Cell Line | IC50 (µM) |

| U251 | 22.63 |

| U87 | 35.48 |

| U373 | 42.65 |

| LN229 | 58.88 |

| GL261 | 30.21 |

| GBM1 | 25.12 |

| GBM2 | 127.1 |

Data from a study on the effect of this compound on glioma cell viability.[3]

Table 2: Inhibitory Constants of this compound for Key Enzymes

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Monoamine Oxidase-B (MAO-B) | 0.2 | Not Reported | Not Reported |

| Neuronal Nitric Oxide Synthase (nNOS) | 19.0 | 12.7 | Non-competitive |

Data from studies on the neuroprotective mechanisms of this compound.[1][2][5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits tumor angiogenesis by blocking the ATP-binding site of VEGFR-2.

Caption: this compound represses glioma progression by downregulating the YAP-CCL2 axis.

Caption: this compound promotes neuronal survival through the PI3-K/Akt/MEF2D pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Cell Viability Assays

1. CCK-8 Assay: To assess the effect of this compound on glioma cell viability, a Cell Counting Kit-8 (CCK-8) assay is performed.[3]

-

Cell Seeding: Glioma cell lines (e.g., U251, U87, U373, LN229, GL261) and primary glioma cells (GBM1, GBM2), along with normal human astrocytes (NHA), are seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound for 24 hours.

-

Assay: Following treatment, CCK-8 solution is added to each well, and the plates are incubated.

-

Measurement: The absorbance is measured at a specific wavelength to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.[3]

2. EdU Incorporation Assay: This assay is used to measure cell proliferation.[6]

-

Treatment: U251 and GBM1 cells are treated with this compound (e.g., 10 µM and 20 µM) for 24 hours.

-

EdU Labeling: Cells are incubated with 50 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 2 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Detection: An Apollo® reaction mixture is added to detect the incorporated EdU, followed by DAPI staining for nuclear visualization.[6]

Western Blot Analysis

Western blotting is employed to detect the protein expression levels of YAP and its target genes.[3][6]

-

Cell Lysis and Protein Quantification: U251 and GBM1 cells are treated with this compound (e.g., 10 µM or 20 µM) for 24 hours. Cells are then lysed, and the protein concentration is determined using the Bradford method.[3][6]

-

Electrophoresis and Transfer: Fifty micrograms of protein per sample are separated on a 10% polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% skimmed milk or 3% bovine serum albumin. Primary antibodies (e.g., anti-YAP, anti-AXL, anti-CRY61, anti-GAPDH) are incubated overnight at 4°C, followed by incubation with a secondary antibody.[3][6]

-

Detection: The protein signals are detected using an ECL luminescence system.[3]

In Vivo Animal Studies

To evaluate the in vivo efficacy of this compound, intracranial xenograft mouse models are utilized.[6]

-

Cell Implantation: GFP-luciferase-U87 cells or mCherry-luciferase-GL261 cells are intracranially injected into BALB/c nude mice or C57BL/6 mice, respectively.

-

Treatment Regimen: Two days post-transplantation, mice are treated with this compound (e.g., 1 mg/kg, 5 days on, 2 days off, intragastrically) for 3 weeks. For synergy experiments, mice are also treated with temozolomide (e.g., 7.5 mg/kg, 5 days on, 2 days off, intraperitoneally).[6]

-

Monitoring: Tumor growth is monitored, and survival rates are recorded.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

To determine the inhibitory effect of this compound on nNOS, an in vitro activity assay is performed.[1]

-

Reaction Mixture: The assay is conducted in a system containing recombinant nNOS and a range of concentrations of L-[3H]arginine.

-

Inhibition Study: Different concentrations of this compound (e.g., 10 or 20 µM) are added to the reaction mixture.

-

Kinetic Analysis: The rate of reaction is measured, and Lineweaver-Burk plots are generated to determine the mode of inhibition and the inhibitory constant (Ki).[1]

Experimental Workflow Diagram

Caption: A generalized workflow for investigating the mechanism of action of this compound.

References

- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide | MDPI [mdpi.com]

The Primary Target of SU4312: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4312, also known as 3-[(4-dimethylamino)benzylidene]-1,3-dihydro-2H-indol-2-one, is a multi-target small molecule inhibitor. Initially investigated for its anti-angiogenic properties in cancer therapy, its therapeutic potential has since been explored in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, detailing its inhibitory activities, the signaling pathways it modulates, and the experimental protocols used to characterize these interactions. The primary targets of this compound are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Additionally, this compound has been shown to inhibit other key enzymes such as neuronal Nitric Oxide Synthase (nNOS) and Monoamine Oxidase-B (MAO-B), and to modulate the Hippo signaling pathway effector, Yes-associated protein (YAP). This guide aims to serve as a detailed resource for researchers and professionals in drug development.

Introduction

This compound is a synthetic indolinone derivative that functions as a competitive inhibitor at the ATP-binding sites of several protein kinases. Its ability to permeate the blood-brain barrier has expanded its research applications beyond oncology to neuroprotective and other therapeutic areas. Understanding the precise molecular targets and their associated signaling cascades is crucial for the rational design of experiments and the development of novel therapeutic strategies.

Primary and Secondary Targets of this compound

The inhibitory activity of this compound has been characterized against several key proteins. The primary targets are receptor tyrosine kinases involved in angiogenesis, while secondary targets include enzymes implicated in neurodegenerative processes and cancer.

Quantitative Inhibition Data

The inhibitory potency of this compound against its known targets is summarized in the following tables. The data is presented as half-maximal inhibitory concentrations (IC50), representing the concentration of this compound required to inhibit the activity of the target protein by 50%.

Table 1: Inhibition of Receptor Tyrosine Kinases by this compound

| Target | Isomer | IC50 (µM) | Reference |

| VEGFR | cis | 0.8 | [1][2] |

| trans | 5.2 | [2] | |

| PDGFR | cis | 19.4 | [1][2] |

| trans | 24.2 | [2] | |

| EGFR | trans | 18.5 | [2] |

| HER-2 | trans | 16.9 | [2] |

| IGF-1R | trans | 10.0 | [2] |

Table 2: Inhibition of Other Enzymes by this compound

| Target | IC50 (µM) | Reference |

| neuronal Nitric Oxide Synthase (nNOS) | 19.0 | [1] |

| Monoamine Oxidase-B (MAO-B) | 0.2 | [3] |

Table 3: Cellular IC50 Values of this compound in Glioma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| U251 | 22.63 | [4] |

| U87 | 35.48 | [4] |

| U373 | 127.1 | [4] |

| LN229 | 48.76 | [4] |

| GL261 | 55.89 | [4] |

| GBM1 | 28.34 | [4] |

| GBM2 | 63.98 | [4] |

| NHA (Normal Human Astrocytes) | 305.7 | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting key signaling pathways downstream of its primary targets.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1) is a primary mediator of angiogenesis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound inhibits the kinase activity of VEGFR2, thereby blocking these downstream pathways.

Caption: VEGFR2 signaling pathway inhibited by this compound.

PDGFRβ Signaling Pathway

Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a crucial role in the development and function of mesenchymal cells. Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways, including the Ras-MAPK and PI3K/Akt pathways, which regulate cell growth, proliferation, and migration.

Caption: PDGFRβ signaling pathway inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's inhibitory activity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against receptor tyrosine kinases like VEGFR2 and PDGFRβ.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., VEGFR2, PDGFRβ)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

Kinase substrate (e.g., synthetic peptide)

-

This compound stock solution (in DMSO)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of the kinase and its substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

-

Prepare a serial dilution of this compound in kinase buffer. A typical starting range could be from 1 nM to 100 µM. Include a DMSO-only control.

-

In a 96-well plate, add the kinase/substrate solution to each well.

-

Add the serially diluted this compound or DMSO control to the respective wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at the optimal temperature and for the optimal duration for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: General workflow for an in vitro kinase inhibition assay.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on nNOS activity.

-

Reagents and Materials:

-

Recombinant human nNOS

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

-

L-[3H]arginine

-

NADPH

-

Calmodulin

-

CaCl2

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Dowex AG 50WX-8 resin

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and CaCl2.

-

Add recombinant nNOS to the reaction mixture.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.

-

Initiate the reaction by adding L-[3H]arginine.

-

Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[3H]citrulline from unreacted L-[3H]arginine.

-

Elute the L-[3H]citrulline and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of nNOS inhibition for each this compound concentration and determine the IC50 value.

-

Monoamine Oxidase-B (MAO-B) Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against MAO-B.

-

Reagents and Materials:

-

Recombinant human MAO-B

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B substrate (e.g., kynuramine)

-

Peroxidase

-

Amplex Red reagent

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Add assay buffer, MAO-B enzyme, and varying concentrations of this compound or vehicle (DMSO) to the wells of a 96-well black microplate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Prepare a substrate solution containing the MAO-B substrate, peroxidase, and Amplex Red reagent in assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Measure the fluorescence (e.g., excitation at 530-560 nm, emission at 590 nm) kinetically for a set period (e.g., 30 minutes) at 37°C.

-

Determine the reaction rate (slope of the fluorescence versus time curve).

-

Calculate the percentage of MAO-B inhibition for each this compound concentration and determine the IC50 value.

-

Cell Viability (CCK-8) Assay

This protocol is used to assess the cytotoxic effects of this compound on cell lines.

-

Reagents and Materials:

-

Cell line of interest (e.g., glioma cell lines)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot for YAP Protein Expression

This protocol is used to determine the effect of this compound on the expression of Yes-associated protein (YAP).

-

Reagents and Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against YAP

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in YAP expression.

-

Conclusion

This compound is a multi-target inhibitor with primary activity against the receptor tyrosine kinases VEGFR and PDGFR. Its ability to cross the blood-brain barrier and inhibit other key enzymes such as nNOS and MAO-B, as well as modulate the YAP signaling pathway, has broadened its therapeutic potential beyond its initial anti-angiogenic applications. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its broader kinome selectivity will be beneficial for a more complete understanding of its mechanism of action and potential off-target effects.

References

- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SU4312 Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4312, a synthetically derived small molecule, has garnered significant attention in the scientific community for its potent inhibitory effects on key signaling pathways implicated in cancer and neurodegenerative disorders. Initially characterized as a multi-target tyrosine kinase inhibitor, this compound primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), crucial mediators of angiogenesis and cell proliferation.[1][2][3] Further research has unveiled its inhibitory action on neuronal Nitric Oxide Synthase (nNOS) and its modulatory effects on the Hippo-YAP and PI3K/Akt signaling cascades. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate its application in research and drug development.

Core Mechanism of Action and Target Profile

This compound exerts its biological effects through competitive inhibition at the ATP-binding sites of receptor tyrosine kinases, thereby blocking downstream signal transduction.[4] Its primary targets are VEGFR and PDGFR, but it also demonstrates activity against other kinases and enzymes.

Kinase Inhibitory Profile

This compound exhibits a distinct inhibitory profile against a range of kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Target Kinase | IC50 (µM) | Notes |

| VEGFR2 (KDR/Flk-1) | 0.8 | Potent inhibition of the primary receptor for VEGF-A.[1][2] |

| PDGFRβ | 19.4 | Inhibition of the receptor for PDGF-BB, involved in cell growth and motility.[1][2] |

| c-Kit | - | While described as a c-Kit inhibitor, specific IC50 values for this compound are not consistently reported in the reviewed literature. |

| FLT3 | - | While described as a potential FLT3 inhibitor, specific IC50 values for this compound are not consistently reported in the reviewed literature. |

| EGFR | >100 | Demonstrates selectivity over EGFR. |

| HER-2 | >100 | Demonstrates selectivity over HER-2. |

| IGF-1R | >100 | Demonstrates selectivity over IGF-1R. |

Off-Target Effects: nNOS Inhibition

Beyond its kinase inhibitory activity, this compound has been shown to be a direct inhibitor of neuronal Nitric Oxide Synthase (nNOS), an enzyme involved in nitric oxide production in the nervous system. This inhibition is independent of its effects on VEGFR and may contribute to its neuroprotective properties.[4]

| Target Enzyme | IC50 (µM) | Notes |

| nNOS | 19.0 | Selective inhibition of the neuronal isoform of nitric oxide synthase.[4] |

| iNOS | >1000 | Little to no effect on the inducible isoform.[4] |

| eNOS | >1000 | Little to no effect on the endothelial isoform.[4] |

Cellular Activity: Proliferation and Viability

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in glioma.

| Cell Line | Cancer Type | IC50 (µM) |

| U251 | Glioblastoma | 22.63 |

| U87 | Glioblastoma | 25.48 |

| GBM1 | Glioblastoma | 28.91 |

| U373 | Glioblastoma | 68.42 |

| LN229 | Glioblastoma | 127.1 |

| GL261 | Glioma (murine) | 45.76 |

| GBM2 | Glioblastoma | 78.34 |

| NHA (Normal Human Astrocytes) | Normal Brain | 305.7 |

Signaling Pathway Inhibition

This compound's therapeutic potential stems from its ability to modulate multiple critical signaling pathways.

VEGFR Signaling Pathway

By inhibiting VEGFR2, this compound effectively blocks the binding of VEGF, leading to the suppression of downstream signaling cascades that promote angiogenesis, endothelial cell proliferation, migration, and survival.

PDGFR Signaling Pathway

This compound's inhibition of PDGFRβ disrupts the signaling cascade initiated by PDGF, which is involved in cell growth, proliferation, and migration, particularly in mesenchymal cells.

Hippo-YAP Pathway

In glioma cells, this compound has been shown to downregulate the expression of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway. This leads to decreased transcription of pro-proliferative and anti-apoptotic genes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound's effects.

In Vitro Kinase Assay (VEGFR2)

This protocol outlines a method to determine the inhibitory activity of this compound against VEGFR2 kinase.

-

Reagents and Materials:

-

Recombinant human VEGFR2 (GST-tagged)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 as substrate

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

-

Procedure:

-

Prepare a master mix of Kinase Buffer, ATP (final concentration typically at Km for ATP), and substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a DMSO control (no inhibitor).

-

Initiate the kinase reaction by adding recombinant VEGFR2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on cell proliferation and viability.

-

Reagents and Materials:

-

Target cell lines (e.g., U251, U87 glioma cells)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

-

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels following this compound treatment.

-

Reagents and Materials:

-

Target cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions: anti-YAP (1:1000), anti-phospho-Akt (Ser473) (1:1000).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the protein of interest to a loading control like GAPDH.

-

In Vivo Glioma Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Glioma cells expressing luciferase (e.g., U87-luc)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Stereotactic injection apparatus

-

Bioluminescence imaging system

-

-

Procedure:

-

Intracranially inject luciferase-expressing glioma cells into the brains of the mice.

-

Monitor tumor growth via bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1 mg/kg, intraperitoneally, daily) or vehicle to the respective groups.

-

Monitor tumor growth and the health of the mice regularly.

-

At the end of the study, sacrifice the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry).

-

Representative Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a versatile multi-target inhibitor with significant potential in oncology and neuroscience research. Its well-characterized inhibitory effects on VEGFR, PDGFR, and nNOS, coupled with its influence on the Hippo-YAP and PI3K/Akt pathways, make it a valuable tool for investigating complex cellular signaling networks. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore its full therapeutic potential. Further investigation into its kinase selectivity and in vivo efficacy in various disease models is warranted to fully elucidate its clinical applicability.

References

- 1. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDGFRα/β heterodimer activation negatively affects downstream ERK1/2 signaling and cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-Derived Small Molecule Inhibitors of Neuronal NO-Synthase: Potential Effects on Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to SU4312 as a VEGFR-2 Inhibitor

Introduction

This compound, with the chemical name 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a synthetically derived small molecule inhibitor.[1] It is recognized primarily for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2] As a member of the indolinone class of compounds, this compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain.[1] Its ability to block VEGF-dependent signaling pathways has made it a valuable tool in cancer research for studying tumor angiogenesis.[3] Beyond its anti-angiogenic properties, studies have revealed that this compound can penetrate the blood-brain barrier and exhibits neuroprotective effects, suggesting its potential utility in neurodegenerative disease research.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is an organic compound with defined chemical and physical characteristics crucial for its application in experimental settings.

| Property | Value |

| Chemical Name | 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one[4][5] |

| Alternative Names | SU 4312, DMBI, NSC 86429[4][6][7] |

| CAS Number | 5812-07-7[4][8] |

| Molecular Formula | C₁₇H₁₆N₂O[4][8] |

| Molecular Weight | 264.32 g/mol [6][8] |

| Appearance | Orange solid[8] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 55 mg/mL) and DMF (30 mg/mL).[4][6] Sparingly soluble in ethanol (B145695) and PBS.[4] |

| Storage | Store at -20°C for long-term stability.[7][8] |

Mechanism of Action: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[2][9] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[9][10] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[11][12][13]

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site within the VEGFR-2 tyrosine kinase domain.[1][3] This action blocks the receptor's autophosphorylation, thereby preventing the initiation of the downstream signaling cascade responsible for angiogenesis.[2][7]

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Profile

This compound exists as cis-(Z) and trans-(E) isomers, which exhibit different inhibitory potencies.[1][14] The compound is selective for VEGFR and PDGFR kinases over other receptor tyrosine kinases like EGFR and HER-2.[4][5] Notably, it also shows inhibitory activity against neuronal nitric oxide synthase (nNOS).[1]

| Target | Isomer / Racemate | IC₅₀ (μM) | Reference |

| VEGFR-2 (Flk-1) | (Z)-SU4312 | 0.8 | [1][6][14] |

| (E)-SU4312 | 5.2 | [1][14] | |

| Racemate (in zebrafish) | 1.8 | [4] | |

| PDGFR | (Z)-SU4312 | 19.4 | [5][6][14] |

| (E)-SU4312 | 24.2 | [14] | |

| EGFR | (E)-SU4312 | 18.5 | [14] |

| Racemate | >100 | [4] | |

| HER-2 | (E)-SU4312 | 16.9 | [14] |

| Racemate | >100 | [4] | |

| IGF-1R | (E)-SU4312 | 10.0 | [14] |

| Racemate | >100 | [4] | |

| nNOS (neuronal) | Racemate | 19.0 | [1][15] |

| iNOS (inducible) | Racemate | Little to no effect | [1][15] |

| eNOS (endothelial) | Racemate | No activity | [1] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the IC₅₀ value of this compound against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.[16][17][18]

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

-

ATP solution (500 µM)

-

This compound

-

DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo® MAX)

-

White 96-well assay plates

-

Microplate reader capable of reading luminescence

Procedure:

-

Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

-

Inhibitor Dilution: Prepare a stock solution of this compound in DMSO. Create a series of 10-fold serial dilutions of this compound in 1x Kinase Buffer. Ensure the final DMSO concentration in all wells remains constant and does not exceed 1%.

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Plate Setup:

-

Add 25 µL of the Master Mix to all wells of a white 96-well plate.

-

Add 5 µL of the diluted this compound solutions to the "Test Inhibitor" wells.

-

Add 5 µL of 1x Kinase Buffer with DMSO (vehicle control) to the "Positive Control" (100% activity) wells.

-

Add 5 µL of 1x Kinase Buffer with DMSO to the "Blank" (no enzyme) wells.

-

-

Enzyme Preparation: Thaw the VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

-

Reaction Initiation:

-

To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.

-

To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each this compound concentration relative to the "Positive Control". Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[18]

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Cell Proliferation Assay (CCK-8/MTT)

This protocol measures the effect of this compound on the viability and proliferation of cells, such as glioma cell lines.[3]

Materials:

-

Cell line of interest (e.g., U251, U87 glioma cells)

-

Complete cell culture medium

-

This compound

-

DMSO

-

CCK-8 or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and low (e.g., <0.1%).

-

Remove the old medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[3]

-

Viability Measurement (CCK-8):

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Plot viability against this compound concentration to determine the IC₅₀.

Caption: General workflow for a cell proliferation assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells following treatment with this compound. Apoptotic cells expose phosphatidylserine (B164497) on their outer membrane, which is detected by Annexin V.[19]

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each sample.

-

Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 670 x g for 5 minutes).[19]

-

Resuspension: Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V negative, PI negative.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive.[19]

-

Caption: Workflow for an Annexin V/PI apoptosis assay.

Logical Framework of this compound Action

The mechanism of this compound as an anti-angiogenic agent can be visualized as a direct interruption of a critical biological process. The binding of VEGF to its receptor, VEGFR-2, is the primary trigger for angiogenesis. This compound acts as a molecular blockade at this crucial starting point.

Caption: Logical flow of angiogenesis and this compound's point of intervention.

Summary of In Vitro and In Vivo Findings

-

In Vitro: this compound has been demonstrated to inhibit the proliferation of various cancer cell lines, including glioma cells, in a dose-dependent manner.[3] Studies have shown it can hinder glioma cell migration and invasion.[3][20] Beyond its anti-cancer effects, this compound has also been shown to prevent MPP+-induced neuronal apoptosis in cell culture, an effect attributed to its inhibition of nNOS rather than VEGFR-2.[1][15]

-

In Vivo: In zebrafish models, this compound effectively inhibits VEGF-dependent angiogenesis.[1][4] In rodent models, it has shown the ability to cross the blood-brain barrier.[1][3] This property is significant for its observed effects in animal models of neurological disorders, where it has ameliorated motor defects in a Parkinson's disease model and shown anti-tumor effects in glioma xenograft models.[3][21] Interestingly, in some contexts, its neuroprotective actions appear to be independent of its anti-angiogenic properties.[1]

Conclusion

This compound is a well-characterized, selective inhibitor of the VEGFR-2 tyrosine kinase. Its established mechanism of action and proven efficacy in both in vitro and in vivo models make it an indispensable tool for research in angiogenesis, oncology, and neurobiology. The detailed protocols and quantitative data provided in this guide offer a robust framework for scientists and researchers to effectively utilize this compound in their investigations, facilitating further exploration into the pathways it modulates and its potential therapeutic applications.

References

- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. SU 4312 | CAS 5812-07-7 | DMBI | this compound | Tocris Bioscience [tocris.com]

- 6. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]

- 7. medkoo.com [medkoo.com]

- 8. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 9. assaygenie.com [assaygenie.com]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The anti-cancer agent this compound unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SU4312 in Angiogenesis Research: A Technical Guide

An in-depth examination of the multi-targeted tyrosine kinase inhibitor, SU4312, and its application in the study and manipulation of angiogenic processes. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a synthetic small molecule, has emerged as a valuable tool in angiogenesis research due to its potent inhibitory effects on key signaling pathways that drive the formation of new blood vessels. Primarily recognized as a multi-targeted receptor tyrosine kinase inhibitor, this compound's mechanism of action revolves around its ability to compete with ATP for the binding site on vascular endothelial growth factor receptor 2 (VEGFR-2), a pivotal mediator of angiogenesis. By blocking the autophosphorylation of VEGFR-2, this compound effectively halts the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[1][2] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in fundamental angiogenesis research.

Core Mechanism of Action: Targeting Key Angiogenic Receptors

This compound exhibits potent and selective inhibition of several receptor tyrosine kinases (RTKs) implicated in angiogenesis. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Inhibitory Profile of this compound

| Target Receptor | IC50 Value (µM) | Reference(s) |

| VEGFR | 0.8 | [1][3] |

| PDGFR | 19.4 | [1][3] |

This compound's high affinity for VEGFR-2 makes it a particularly effective anti-angiogenic agent. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that is a primary driver of angiogenesis.[4] By competitively inhibiting this interaction, this compound disrupts a critical pathway for new blood vessel formation.[2]

The this compound-Inhibited VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a complex downstream signaling network that promotes various aspects of the angiogenic process. This compound's inhibition of VEGFR-2 autophosphorylation effectively blocks these subsequent signaling events.

Key downstream signaling molecules and pathways affected by this compound's inhibition of VEGFR-2 include:

-

Phospholipase C gamma (PLCγ): Activation of PLCγ leads to downstream signaling that influences endothelial cell migration and tube formation.[1]

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for endothelial cell survival.[2]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This cascade plays a significant role in endothelial cell proliferation and migration.[1]

Experimental Protocols for Angiogenesis Research Using this compound

This compound is widely used in a variety of in vitro and in vivo assays to study angiogenesis. The following sections provide detailed methodologies for key experiments.

In Vitro Angiogenesis Assays

1. Endothelial Cell Proliferation/Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of endothelial cells, a fundamental process in angiogenesis.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of approximately 5,000 cells per well in complete endothelial growth medium.

-

Treatment: After 24 hours, the medium is replaced with a basal medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for 48-72 hours.

-

Quantification: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, can then be determined.

2. Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the impact of this compound on the directional migration of endothelial cells, a critical step in the formation of new blood vessels.

Methodology:

-

Chamber Preparation: A Boyden chamber apparatus with a porous membrane (typically 8 µm pores) is used. The lower chamber is filled with a chemoattractant, such as VEGF.

-

Cell Seeding: HUVECs, pre-treated with various concentrations of this compound or a vehicle control, are seeded in the upper chamber in a serum-free medium.

-

Incubation: The chamber is incubated for 4-6 hours to allow for cell migration through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The number of migrated cells in the this compound-treated groups is compared to the vehicle control to determine the percentage of inhibition.

3. Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures.

Methodology:

-

Matrix Coating: A 96-well plate is coated with a basement membrane extract, such as Matrigel or BME (Basement Membrane Extract), which solidifies at 37°C.

-

Cell Seeding and Treatment: HUVECs are suspended in a basal medium containing various concentrations of this compound or a vehicle control. This cell suspension is then seeded onto the solidified matrix.

-

Incubation: The plate is incubated for 4-18 hours.

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: The quantitative parameters from the this compound-treated wells are compared to the vehicle control to assess the degree of inhibition. Studies have shown that this compound can inhibit HUVEC tube formation in a concentration-dependent manner.[5]

In Vivo Angiogenesis Assays

Tumor Xenograft Model

This in vivo model is crucial for evaluating the anti-angiogenic and anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., glioma, breast, or lung cancer cell lines) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered via intraperitoneal injection or oral gavage, at a specific dosage and schedule (e.g., daily or on a multi-day cycle). The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be further analyzed by immunohistochemistry to assess microvessel density (using markers like CD31) and cell proliferation (e.g., Ki-67 staining).

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition in the this compound-treated group is calculated relative to the control group. For example, in a mouse xenograft model using MDA-MB-231 breast cancer cells, an intravenous administration of an SUV39H2 inhibitor at 10 mg/kg resulted in a tumor growth inhibition of 42.6%.[6] While this is a different inhibitor, it provides a reference for the type of quantitative data obtained from such studies.

Conclusion

This compound serves as a potent and selective inhibitor of key receptor tyrosine kinases involved in angiogenesis, most notably VEGFR-2. Its ability to disrupt the VEGF signaling cascade makes it an invaluable tool for researchers investigating the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The detailed experimental protocols provided in this guide offer a framework for utilizing this compound to effectively study and modulate angiogenic processes in both in vitro and in vivo settings. As research in this field continues to advance, the precise and targeted action of molecules like this compound will undoubtedly contribute to a deeper understanding of vascular biology and the development of novel therapies for angiogenesis-dependent diseases.

References

The Biological Activity of SU4312: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU4312, also known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a synthetically derived small molecule inhibitor initially investigated for its anti-angiogenic properties in cancer therapy.[1][2] Subsequent research has unveiled a broader spectrum of biological activities, including unexpected neuroprotective effects and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Biological Activities and Quantitative Data

This compound exerts its biological effects through the inhibition of multiple protein kinases and enzymes. Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[3][4][5] Beyond its anti-angiogenic targets, this compound has been shown to inhibit other key proteins, leading to a diverse range of cellular effects from anti-cancer to neuroprotection.

Table 1: Kinase and Enzyme Inhibition Profile of this compound

| Target | IC50 Value (μM) | Notes |

| VEGFR | 0.8[3][4] | Potent inhibition, contributing to anti-angiogenic effects. |

| PDGFR | 19.4[3][4][5] | Selective inhibition of PDGFR tyrosine kinase. |

| Neuronal Nitric Oxide Synthase (nNOS) | 19.0 | Non-competitive inhibition, linked to neuroprotective effects.[1] |

| Monoamine Oxidase-B (MAO-B) | 0.2 | Selective inhibition, contributing to neuroprotection in models of Parkinson's disease. |

Table 2: Anti-proliferative Activity of this compound in Glioma Cell Lines

| Cell Line | IC50 Value (μM) |

| U251 | 22.63[2] |

| U87 | 28.56[2] |

| U373 | 45.81[2] |

| LN229 | 127.1[2] |

| GL261 | 35.29[2] |

| GBM1 (primary) | 25.17[2] |

| GBM2 (primary) | 38.92[2] |

| Normal Human Astrocytes (NHA) | 305.7[2] |

Signaling Pathways Modulated by this compound

This compound's biological activities are a direct consequence of its interaction with and inhibition of key signaling pathways. These pathways are crucial in both oncogenesis and neurodegenerative processes.

VEGFR/PDGFR Signaling Pathway

This compound was initially designed as an inhibitor of VEGFR and PDGFR, key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. By competing with ATP for binding to the kinase domain of these receptors, this compound effectively blocks downstream signaling cascades.[1][2]

Hippo-YAP Signaling Pathway in Glioma

Recent studies have demonstrated that this compound can repress glioma progression by inhibiting the Hippo signaling pathway effector, Yes-associated protein (YAP).[2][6] this compound has been shown to down-regulate the transcription and expression of YAP, a key driver of cell proliferation and oncogenesis in many cancers, including glioma.[2]

Neuroprotective Signaling Pathways

This compound exhibits unexpected neuroprotective properties, particularly in models of Parkinson's disease. This effect is independent of its anti-angiogenic activity and is mediated through multiple mechanisms, including the activation of the PI3K/Akt pathway and the inhibition of monoamine oxidase-B (MAO-B).

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound on glioma cells.[2]

Workflow:

Materials:

-

Glioma cell lines (e.g., U251, U87) and Normal Human Astrocytes (NHA)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0 to 200 µM.

-

Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Incubate the cells for 24 to 48 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for YAP Expression

This protocol is based on the methodology used to demonstrate this compound's effect on YAP expression in glioma cells.[2]

Workflow:

References

- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. This compound | VEGFR | PDGFR | TargetMol [targetmol.com]

- 5. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]

- 6. This compound Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

SU4312 in Neurodegenerative Disease Research: A Technical Guide

Introduction: SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a cell-permeable small molecule initially developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase for cancer therapy.[1] Its primary anti-cancer activity is attributed to the suppression of angiogenesis.[1] However, emerging research has unveiled unexpected neuroprotective properties of this compound, positioning it as a valuable tool for studying and potentially treating neurodegenerative disorders, particularly Parkinson's disease.[1][2] Notably, its neuroprotective actions appear to be mediated through mechanisms distinct from its anti-angiogenic function.[1]

This guide provides an in-depth technical overview of this compound, focusing on its mechanisms of action, relevant quantitative data, and detailed experimental protocols for its application in neurodegenerative disease models.

Mechanism of Action in Neurodegeneration

This compound exerts its neuroprotective effects through a multi-target mechanism that is largely independent of its well-known VEGFR-2 inhibition. The key pathways implicated in its neuroprotective capacity are detailed below.

1. Inhibition of Neuronal Nitric Oxide Synthase (nNOS): In models of Parkinson's disease, the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion) induces a significant increase in intracellular nitric oxide (NO), a key mediator of neurotoxicity.[1] this compound has been shown to directly inhibit neuronal NOS (nNOS) in a non-competitive manner.[1] This action prevents the surge in NO levels, thereby protecting neurons from apoptosis.[1] This effect is specific, as this compound shows minimal to no effect on other NOS isoforms like inducible NOS (iNOS) and endothelial NOS (eNOS).[1]

2. Activation of the PI3-K/Akt/MEF2D Survival Pathway: A separate line of investigation demonstrates that this compound can foster neuronal survival by activating the PI3-K/Akt signaling cascade.[2] Activation of Akt leads to the inhibitory phosphorylation of Glycogen Synthase Kinase-3beta (GSK3β) at the Ser9 residue.[2] Since GSK3β normally suppresses the myocyte enhancer factor 2D (MEF2D)—a transcription factor crucial for neuronal survival—its inhibition by this compound results in enhanced MEF2D protein expression and transcriptional activity.[2] This pathway ultimately bolsters the cell's intrinsic survival mechanisms against neurotoxic insults.[2]

3. Selective Inhibition of Monoamine Oxidase-B (MAO-B): this compound is also a potent and selective inhibitor of MAO-B.[2] MAO-B is an enzyme involved in the degradation of dopamine (B1211576) and is known to contribute to oxidative stress in dopaminergic neurons.[2] By inhibiting MAO-B, this compound helps to preserve dopamine levels and reduce oxidative damage, providing another layer of neuroprotection in Parkinson's disease models.[2]

4. Other Potential Mechanisms: this compound has also been reported to directly inhibit the autophosphorylation of the Parkinson's disease-associated leucine-rich repeat kinase 2 (LRRK2) and to block amyloid-beta (Aβ) plaque-induced vessel formation in models of Alzheimer's disease, highlighting its potential broad applicability in neurodegenerative research.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity derived from various studies.

Table 1: IC50 Values of this compound for Various Molecular Targets

| Target | IC50 Value | Target Class | Reference |

|---|---|---|---|

| VEGFR-2 | 0.8 µM | Tyrosine Kinase | |

| PDGFR | 19.4 µM | Tyrosine Kinase | |

| Neuronal NOS (nNOS) | 19.0 µM | Enzyme | [1] |

| Monoamine Oxidase-B (MAO-B) | 0.2 µM | Enzyme |[2] |

Table 2: Effective Concentrations of this compound in In Vitro Neuroprotection Assays

| Cell Model | Neurotoxin | Effective this compound Concentration | Assay | Reference |

|---|---|---|---|---|

| SH-SY5Y Cells | 1 mM MPP+ | 3 - 10 µM | Cell Viability (MTT) | [1] |

| PC12 Cells | 1 mM MPP+ | 10 µM | Cell Viability (MTT) | [1] |

| Rat Cerebellar Granule Neurons | 35 µM MPP+ | 1 - 30 µM (Concentration-dependent) | Cell Viability (MTT, LDH) |[1] |

Table 3: In Vivo Dosing and Pharmacokinetic Profile of this compound

| Animal Model | Administration Route | Dosage | Key Finding | Reference |

|---|---|---|---|---|

| MPTP-treated C57BL/6 Mice | Intragastric | 0.2 and 1 mg/kg | Ameliorated motor defects and restored key protein levels. | [2] |

| Sprague-Dawley Rats | Intraperitoneal (i.p.) | Not specified | Detected in brain tissue 15 min post-injection; rapidly cleared by 60 min. |[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

References

- 1. The anti-cancer agent this compound unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent this compound via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

SU4312 in Cancer Cell Line Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SU4312 is a potent, cell-permeable small molecule inhibitor primarily targeting receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation. Initially designed as an anti-cancer agent, its mechanism revolves around the competitive inhibition of ATP binding to the kinase domain of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] Research has demonstrated its efficacy in suppressing endothelial cell migration and proliferation, reducing tumor vascularization, and inhibiting the growth of various cancer cell lines, notably in glioma.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory concentrations, relevant signaling pathways, and detailed protocols for its application in cancer cell line research.

Mechanism of Action

This compound, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, functions as a multi-targeted tyrosine kinase inhibitor.[2] Its primary mode of action is the inhibition of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][3] this compound achieves this by selectively targeting key receptor tyrosine kinases involved in angiogenic signaling.

The principal targets of this compound are:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1): this compound is a potent inhibitor of VEGFR-2.[1] It competes with ATP for binding to the receptor's kinase domain, thereby blocking VEGF-mediated receptor autophosphorylation and inactivating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][2][3][4]

-

Platelet-Derived Growth Factor Receptor (PDGFR): The compound also effectively inhibits PDGFR tyrosine kinase activity, interfering with signaling pathways that regulate cell proliferation and angiogenesis.[4][5][6]

This compound exists as a racemate of (Z)-SU4312 and (E)-SU4312. The (Z)-isomer, also referred to as cis-SU4312, generally shows higher potency against VEGFR-2.[1][7] At higher concentrations, this compound and its isomers can also inhibit other kinases such as EGFR, HER-2, and IGF-1R.[7]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific kinase and the cell line being tested.

Table 1: IC50 Values of this compound Against Purified Kinases

| Target Kinase | Isomer/Mixture | IC50 (µM) | Reference(s) |

| VEGFR-2 (Flk-1/KDR) | Racemate | 0.8 | [4][5][6] |

| PDGFR | Racemate | 19.4 | [5][6][8] |

| VEGFR-2 (Flk-1) | (Z)-SU4312 | 0.8 | [7] |

| PDGFR | (Z)-SU4312 | 19.4 | |

| VEGFR-2 (Flk-1) | (E)-SU4312 | 5.2 | [7] |

| PDGFR | (E)-SU4312 | 24.2 | [7] |

| EGFR | (E)-SU4312 | 18.5 | [7] |

| HER-2 | (E)-SU4312 | 16.9 | [7] |

| IGF-1R | (E)-SU4312 | 10.0 | [7] |

| Neuronal NOS (nNOS) | Racemate | 19.0 | [9] |

| Monoamine Oxidase-B (MAO-B) | Racemate | 0.2 |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference(s) |

| SF-539 | Glioma | 3.75 | Inhibition of PDGFRβ | [7] |

| U251 | Glioma | ~30 | Varies with specific glioma line | [3] |

| U87 | Glioma | ~40 | Varies with specific glioma line | [3] |

| U373 | Glioma | ~25 | Varies with specific glioma line | [3] |

| LN229 | Glioma | ~127 | Varies with specific glioma line | [3] |

| GL261 | Glioma | ~23 | Varies with specific glioma line | [3] |

| GBM1 | Primary Glioma | ~35 | Varies with specific glioma line | [3] |

| GBM2 | Primary Glioma | ~50 | Varies with specific glioma line | [3] |

Table 3: Synergistic Activity with Temozolomide (TMZ) in Glioma Cells

| Cell Line | This compound Conc. (µM) | TMZ IC50 (µM) | Effect | Reference(s) |

| U87 | 0 | 288.9 | - | [3][10] |

| U87 | 10 or 20 | Decreased | Synergistic | [3][10] |

| U251 | 0 | 342.0 | - | [3][10] |

| U251 | 10 or 20 | Decreased | Synergistic | [3][10] |

| GBM1 | 0 | 333.6 | - | [3][10] |

| GBM1 | 10 or 20 | Decreased | Synergistic | [3][10] |

Signaling Pathways Modulated by this compound

This compound primarily interferes with the signaling cascades initiated by VEGF and PDGF. More recent research has also identified its role in modulating the Hippo signaling pathway effector YAP in glioma.

VEGFR/PDGFR Signaling Pathway

The canonical pathway inhibited by this compound involves the binding of growth factors (VEGF/PDGF) to their respective receptors on the cell surface. This leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins and activating cascades such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration. This compound blocks the initial autophosphorylation step.

Caption: this compound inhibits VEGFR and PDGFR autophosphorylation.

Hippo-YAP Signaling Pathway in Glioma

In glioma cells, this compound has been shown to down-regulate Yes-associated protein (YAP), a key effector of the Hippo pathway.[11] The inhibition of YAP leads to a decrease in the expression of its target genes, such as the chemokine CCL2, which in turn can modulate the tumor immune microenvironment and enhance the efficacy of chemotherapies like temozolomide.[3][11]

Caption: this compound inhibits glioma progression via the YAP-CCL2 axis.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound in cancer cell line research.

General Experimental Workflow

A typical workflow for evaluating the efficacy of this compound involves a series of in vitro assays to determine its effect on cell viability, proliferation, and target engagement, potentially followed by in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ptglab.com [ptglab.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]